molecular formula C19H18N2O B5620981 N-[4-(dimethylamino)phenyl]-1-naphthamide

N-[4-(dimethylamino)phenyl]-1-naphthamide

Cat. No. B5620981
M. Wt: 290.4 g/mol
InChI Key: QKMBIXLTDXHSMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-[4-(dimethylamino)phenyl]-1-naphthamide often involves organochalcogen chemistry. Panda et al. (1999) explored the synthesis of organochalcogen compounds incorporating the 8-(dimethylamino)-1-naphthyl group using ortholithiation methodology, leading to various derivatives with potential relevance to N-[4-(dimethylamino)phenyl]-1-naphthamide (Panda, Mugesh, Singh, & Butcher, 1999).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[4-(dimethylamino)phenyl]-1-naphthamide has been extensively studied. Olivieri et al. (1989) investigated the tautomeric reactions and crystal structures of related compounds, providing insights into the structural dynamics of such molecules (Olivieri, Wilson, Paul, & Curtin, 1989).

Chemical Reactions and Properties

The chemical reactivity of N-[4-(dimethylamino)phenyl]-1-naphthamide-like compounds is diverse. Staab et al. (2000) reported on the synthesis, basicities, crystal structures, and electron donor properties of isomeric tetrakis(dimethylamino)naphthalenes, which could share similarities in reactivity with N-[4-(dimethylamino)phenyl]-1-naphthamide (Staab, Kirsch, Barth, Krieger, & Neugebauer, 2000).

Physical Properties Analysis

Research on compounds analogous to N-[4-(dimethylamino)phenyl]-1-naphthamide shows notable physical properties. Krasovitskii, Kovalev, and Shershukov (1974) synthesized derivatives with dimethylamino groups, noting their significant long-wave shift of absorption maxima and high photoluminescence quantum yield, indicating similar physical properties might be expected in N-[4-(dimethylamino)phenyl]-1-naphthamide (Krasovitskii, Kovalev, & Shershukov, 1974).

Chemical Properties Analysis

The chemical properties of similar compounds provide insights into N-[4-(dimethylamino)phenyl]-1-naphthamide. Jastrzebski et al. (1991) investigated the oxidative-addition reactions of molecular diiodine and dibromine to divalent organotin compounds, which could be relevant to understanding the chemical behavior of N-[4-(dimethylamino)phenyl]-1-naphthamide (Jastrzebski, Schaaf, Boersma, Koten, Wit, Wang, Heijdenrijk, & Stam, 1991).

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-21(2)16-12-10-15(11-13-16)20-19(22)18-9-5-7-14-6-3-4-8-17(14)18/h3-13H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMBIXLTDXHSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(dimethylamino)phenyl]naphthalene-1-carboxamide

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